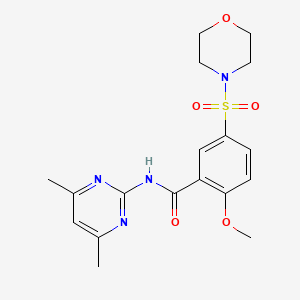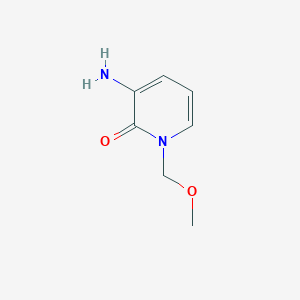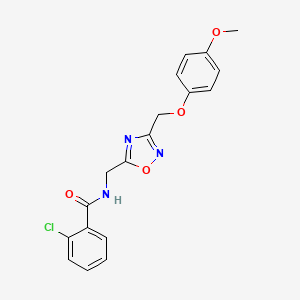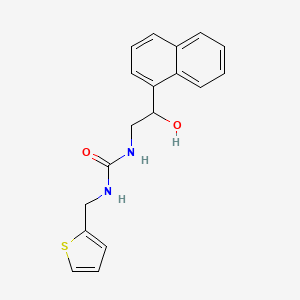
N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide, also known as GSK2334470, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been shown to have potential therapeutic effects in the areas of cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide is a selective inhibitor of the PI3K/mTOR pathway. This pathway is involved in the regulation of cell growth, survival, and metabolism. Inhibition of this pathway has been shown to induce cell death in cancer cells. This compound inhibits the activity of mTORC1 and mTORC2, which are two complexes involved in the regulation of the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell death by inhibiting the PI3K/Akt/mTOR pathway. In inflammation and autoimmune disorders, this compound inhibits the production of pro-inflammatory cytokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide has advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of the PI3K/mTOR pathway, which makes it a useful tool for studying the role of this pathway in various diseases. However, one limitation is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide. One direction is to investigate the potential therapeutic effects of this compound in other diseases, such as neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of the PI3K/mTOR pathway. Finally, the development of new drug delivery systems could improve the solubility and bioavailability of this compound, which could increase its potential as a therapeutic agent.
Synthesemethoden
N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide is synthesized using a multistep process that involves the coupling of various chemical compounds. The synthesis begins with the reaction of 4,6-dimethyl-2-aminopyrimidine with 2-chloro-5-nitrobenzoic acid to form an intermediate product. This intermediate is then reacted with 2-methoxy-5-(morpholin-4-ylsulfonyl)benzoic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the PI3K/Akt/mTOR pathway. This pathway is involved in the regulation of cell growth, survival, and metabolism. Inhibition of this pathway has been shown to induce cell death in cancer cells.
In inflammation and autoimmune disorders, this compound has been shown to inhibit the production of pro-inflammatory cytokines. Pro-inflammatory cytokines are involved in the immune response and play a role in the development of inflammatory and autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-12-10-13(2)20-18(19-12)21-17(23)15-11-14(4-5-16(15)26-3)28(24,25)22-6-8-27-9-7-22/h4-5,10-11H,6-9H2,1-3H3,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOFPVLLZJCIBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane](/img/structure/B2704751.png)
![5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2704752.png)
![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2704753.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2704762.png)
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2704763.png)


![N,N-Dimethyl(4-oxo-3-(2-thienyl)indeno[2,3-D]pyrazolyl)formamide](/img/structure/B2704767.png)
![N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2704769.png)

![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2704771.png)
